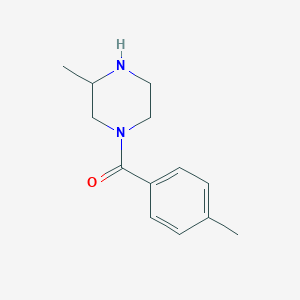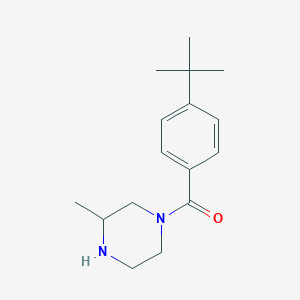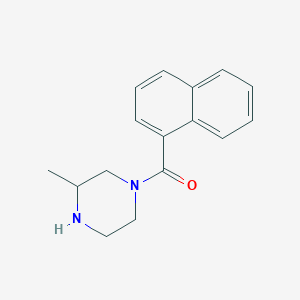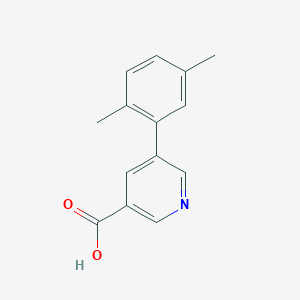
5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% (5-MDNPA) is a synthetic compound with a wide range of applications in both scientific research and medical fields. It is a derivative of nicotinic acid, a form of vitamin B3, and is commonly used as a substrate in biochemical assays. 5-MDNPA has been studied for its potential to modulate the activity of various enzymes and receptors, and has been found to have beneficial effects in a number of physiological processes.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of various enzymes and receptors, and has been found to have beneficial effects in a number of physiological processes. It has been used in a number of research studies to investigate the effects of various drugs and compounds on the activity of enzymes and receptors. 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has also been used to study the effects of various hormones on the activity of enzymes and receptors, as well as to study the effects of various drugs on the activity of enzymes and receptors in different tissues.
Wirkmechanismus
5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has been found to act as a competitive inhibitor of nicotinic acid receptors, which are involved in the regulation of various physiological processes. It has also been found to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes. In addition, 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has been found to modulate the activity of various enzymes, such as phosphodiesterases and cyclooxygenases, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has been found to have beneficial effects in a number of physiological processes. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have beneficial effects on the cardiovascular system, including a reduction in the risk of atherosclerosis and a decrease in blood pressure. In addition, 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has been found to have beneficial effects on the immune system, including an increase in the production of cytokines and a decrease in the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and is widely available. Additionally, 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% is relatively stable and has been found to be non-toxic in laboratory studies. However, 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% is not as potent as other compounds, such as nicotinic acid, and may not be suitable for certain experiments. Additionally, 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% is not as widely studied as other compounds and may not be suitable for certain experiments.
Zukünftige Richtungen
The potential future directions for 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% research are numerous. One possible direction is to further investigate the effects of 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% on various enzymes and receptors, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% on various physiological processes, such as inflammation, oxidative stress, and cancer. Another possible direction is to investigate the effects of 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% on the cardiovascular system, including its potential to reduce the risk of atherosclerosis and lower blood pressure. Finally, further research could be conducted to investigate the effects of 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% on the immune system, including its potential to modulate the production of cytokines.
Synthesemethoden
5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% is synthesized via a three-step process. The first step involves the reaction of 3,4-methylenedioxyphenylacetic acid (MDPA) with anhydrous sodium carbonate to form the corresponding methyl ester. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The second step involves the reaction of the methyl ester with nicotinic acid in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol. The final step involves the reaction of the resulting nicotinic acid ester with a strong acid, such as hydrochloric acid, to form 5-(3,4-Methylenedioxyphenyl)nicotinic acid, 95%.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-3-9(5-14-6-10)8-1-2-11-12(4-8)18-7-17-11/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWQGSJJLHOVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
